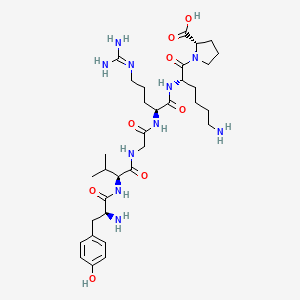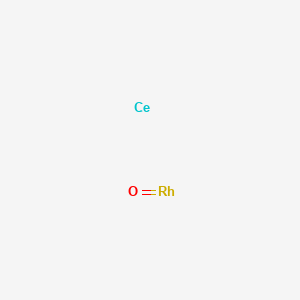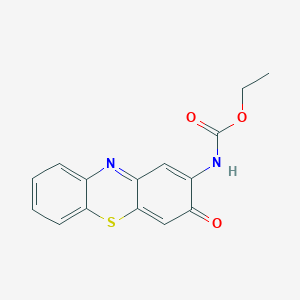![molecular formula C14H23O6PS B12557138 Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester CAS No. 143798-82-7](/img/structure/B12557138.png)
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve dealkylation of dialkyl phosphonates . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its role in bone targeting and as a potential therapeutic agent.
Industry: Utilized in the design of supramolecular materials and functionalization of surfaces.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to mimic phosphate groups allows it to interfere with enzymatic processes and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
- Phosphinic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
Uniqueness
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is unique due to its specific structural features, such as the presence of the phosphonic acid functional group and the methylsulfonyl moiety
Propiedades
Número CAS |
143798-82-7 |
|---|---|
Fórmula molecular |
C14H23O6PS |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-3-phenylpropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C14H23O6PS/c1-4-18-21(15,19-5-2)12-14(20-22(3,16)17)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
Clave InChI |
USTDPEJAFZAUGH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(CC1=CC=CC=C1)OS(=O)(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


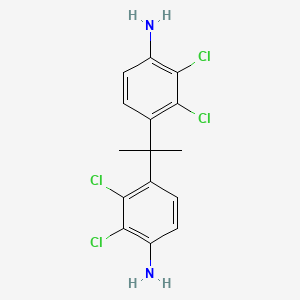


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
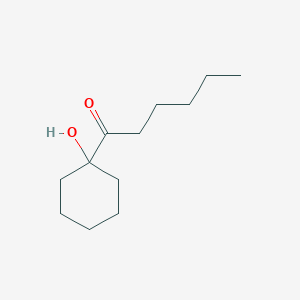


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
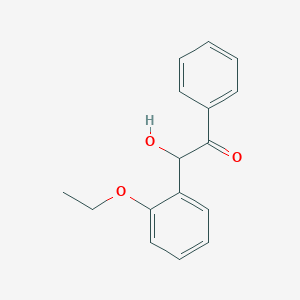
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

